molecular formula C9H9F3N2OS B2591493 2-(allylsulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 339101-95-0

2-(allylsulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone

Cat. No.: B2591493
CAS No.: 339101-95-0
M. Wt: 250.24
InChI Key: COJBSZURKOQIOI-UHFFFAOYSA-N
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Description

2-(allylsulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone is a heterocyclic compound that contains a pyrimidinone core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide (CF3I) and a radical initiator . The reaction conditions often require a solvent like acetonitrile and may be conducted under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced manufacturing techniques could be employed to achieve efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(allylsulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the trifluoromethyl group can produce a wide range of substituted pyrimidinone derivatives .

Properties

IUPAC Name

3-methyl-2-prop-2-enylsulfanyl-6-(trifluoromethyl)pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2OS/c1-3-4-16-8-13-6(9(10,11)12)5-7(15)14(8)2/h3,5H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJBSZURKOQIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N=C1SCC=C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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